Pyrazinecarboxanilide
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Overview
Description
Pyrazinecarboxanilide is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazinecarboxanilide can be synthesized through several methods. One common approach involves the reaction of pyrazinecarboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the automated and efficient production of the compound by integrating multiple flow chemistry devices. The use of flow chemistry not only enhances the yield but also ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Pyrazinecarboxanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various pyrazine derivatives, such as pyrazinecarboxylic acid, pyrazinecarboxamide, and substituted pyrazines .
Scientific Research Applications
Pyrazinecarboxanilide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antifungal, antibacterial, and anticancer agents.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of pyrazinecarboxanilide involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound disrupts the synthesis of essential cellular components, leading to cell death. The exact molecular pathways may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Pyrazinecarboxamide: A closely related compound used as an antitubercular agent.
Nicotinamide: Another similar compound with a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring, exhibiting diverse biological activities
Uniqueness: Pyrazinecarboxanilide stands out due to its unique pyrazine ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
34067-83-9 |
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Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H9N3O/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9/h1-8H,(H,14,15) |
InChI Key |
FKZLFTHRKZKLMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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